1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide
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Overview
Description
1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a thiadiazole ring, and various functional groups
Preparation Methods
The synthesis of 1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thiadiazole ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives.
Functional group modifications:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structure.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for complex molecular architectures.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the thiadiazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and thiadiazole-containing molecules. Compared to these compounds, 1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide is unique due to its combined structural features, which may confer enhanced biological activity or stability. Similar compounds include:
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.
Thiadiazole derivatives: Such as acetazolamide, which is used as a diuretic and in the treatment of glaucoma.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethyl-2-methyl-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-22-11(4)8-15(23)13-9-12(6-7-14(13)22)16(24)19-18-21-20-17(25-18)10(2)3/h6-10H,5H2,1-4H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBCSGAXTSZJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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